molecular formula C15H14N2O8S B14786164 Gallocyanine BS; Gallocyanine DH; Brilliant Chrome Blue P

Gallocyanine BS; Gallocyanine DH; Brilliant Chrome Blue P

Cat. No.: B14786164
M. Wt: 382.3 g/mol
InChI Key: XRCRCVWNWCOQBW-UHFFFAOYSA-N
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Description

Gallocyanin is a chemical compound classified as a phenoxazine dye. It is known for its vibrant blue color and is primarily used in histological staining to identify nucleic acids. The compound’s chemical formula is C15H12N2O5, and it is often used in combination with metals to prepare gallocyanin stains .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gallocyanin is synthesized through the reaction of N,N-dimethyl-4-nitrosobenzenamine with 3,4,5-trihydroxybenzoic acid in methanol. The reaction involves the formation of a phenoxazine ring system, which is responsible for the dye’s color properties .

Industrial Production Methods: In industrial settings, gallocyanin is produced by boiling a mixture of chrome alum and gallocyanin in water for about 20 minutes. The solution is then cooled and filtered to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Gallocyanin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly reactive with reactive oxygen species (ROS) and reactive halogen species (RHS), such as hypochlorous acid (HOCl) and superoxide anion radical (O2^-) .

Common Reagents and Conditions:

    Oxidation: Gallocyanin reacts with HOCl and O2^- to form fluorescent products.

    Reduction: The compound can be reduced under specific conditions, although detailed studies on this are limited.

    Substitution: Gallocyanin can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Major Products: The major products formed from these reactions include various fluorescent compounds that are useful in biological assays .

Scientific Research Applications

Gallocyanin has a wide range of applications in scientific research:

Mechanism of Action

Gallocyanin exerts its effects primarily through its interaction with nucleic acids. The compound binds to nucleic acid phosphate groups, particularly within a pH range of 1.5-1.75. This binding is thought to involve coordination with metal ions, such as chromium, which enhances its staining properties . Additionally, gallocyanin can act as a fluorogenic chemosensor by reacting with ROS and RHS to form fluorescent products .

Comparison with Similar Compounds

Uniqueness of Gallocyanin: Gallocyanin’s uniqueness lies in its ability to form stable complexes with metal ions, enhancing its staining properties and making it highly specific for nucleic acids. Its fluorescent properties also make it valuable in various biological assays .

Properties

Molecular Formula

C15H14N2O8S

Molecular Weight

382.3 g/mol

IUPAC Name

7-(dimethylamino)-4-hydroxy-3-oxophenoxazin-10-ium-1-carboxylic acid;hydrogen sulfite

InChI

InChI=1S/C15H12N2O5.H2O3S/c1-17(2)7-3-4-9-11(5-7)22-14-12(16-9)8(15(20)21)6-10(18)13(14)19;1-4(2)3/h3-6,19H,1-2H3,(H,20,21);(H2,1,2,3)

InChI Key

XRCRCVWNWCOQBW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)[NH+]=C3C(=CC(=O)C(=C3O2)O)C(=O)O.OS(=O)[O-]

Origin of Product

United States

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